molecular formula C20H20N4O3S2 B11616658 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

Cat. No.: B11616658
M. Wt: 428.5 g/mol
InChI Key: FNMQXOMTOFWCAW-UHFFFAOYSA-N
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Description

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a unique combination of pyrimidine and benzothiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactions. One common route includes the condensation of a benzyl-substituted pyrimidine derivative with a benzothiazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can further enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the aromatic rings or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be utilized in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction, metabolic regulation, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
  • 5-benzyl-3,6-dioxo-2-piperazineacetic acid
  • 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene

Uniqueness

What sets this compound apart from similar compounds is its unique combination of pyrimidine and benzothiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H20N4O3S2

Molecular Weight

428.5 g/mol

IUPAC Name

2-[(5-benzyl-4,6-dioxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C20H20N4O3S2/c25-16(22-20-21-14-8-4-5-9-15(14)29-20)11-28-19-23-17(26)13(18(27)24-19)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,21,22,25)(H,23,24,26,27)

InChI Key

FNMQXOMTOFWCAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)N=C(S2)NC(=O)CSC3=NC(=O)C(C(=O)N3)CC4=CC=CC=C4

Origin of Product

United States

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